molecular formula C16H14ClNO3 B5579546 ethyl 2-[(3-chlorobenzoyl)amino]benzoate

ethyl 2-[(3-chlorobenzoyl)amino]benzoate

Cat. No. B5579546
M. Wt: 303.74 g/mol
InChI Key: PYEPLPKSUDYNTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific reagents under controlled conditions to produce the desired product. For instance, ethyl 2-[(3-chlorobenzoyl)amino]benzoate can be synthesized through reactions involving chlorobenzoyl and amino groups with an ethyl benzoate backbone. These syntheses are characterized by their reaction conditions, such as temperature, solvents, and catalysts, which are optimized to yield the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of ethyl 2-[(3-chlorobenzoyl)amino]benzoate is analyzed using techniques such as X-ray diffraction and spectroscopy (IR, Raman, NMR). These analyses provide detailed information on the compound's geometric parameters, such as bond lengths and angles, and the spatial arrangement of its atoms. This information is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and functional group compatibility. Reactions may include nucleophilic substitutions, where the chlorobenzoyl moiety can react with nucleophiles, or amide formation reactions involving the amino group. These reactions expand the utility of the compound in synthetic chemistry, providing pathways to a wide range of derivatives and related compounds.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and density, are critical for handling and application of the compound. These properties depend on the molecular structure and dictate the conditions under which the compound can be stored, manipulated, and used in reactions. The compound's crystalline structure and phase behavior under different temperatures and pressures are also of interest.

Chemical Properties Analysis

The chemical properties of ethyl 2-[(3-chlorobenzoyl)amino]benzoate, such as acidity/basicity, electrophilic/nucleophilic character, and stability, are determined by its functional groups and molecular structure. These properties influence the compound's reactivity in organic synthesis and its interactions with other chemical species.

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research highlights the ability of ethyl 2-[(3-chlorobenzoyl)amino]benzoate derivatives to form hydrogen-bonded supramolecular structures. These structures are crucial for understanding molecular assembly and designing new materials with specific properties. For instance, certain derivatives link molecules via hydrogen bonds into chains and sheets, contributing to the development of materials with potential applications in nanotechnology and materials science (Portilla et al., 2007).

Crystal Packing and Nonhydrogen Bonding Interactions

Studies on ethyl 2-[(3-chlorobenzoyl)amino]benzoate derivatives also emphasize the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π interactions, in crystal packing. These interactions are not only fascinating from a theoretical standpoint but also have implications for the design and synthesis of crystalline materials with desired physical and chemical properties (Zhang et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds using ethyl 2-[(3-chlorobenzoyl)amino]benzoate as a precursor or derivative forms the basis of many research studies. These compounds are characterized for their structural and potential therapeutic properties, contributing to the development of new drugs and materials (Bekircan & Bektaş, 2008).

Pharmacological Applications

Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that research on derivatives of ethyl 2-[(3-chlorobenzoyl)amino]benzoate often explores their potential pharmacological applications. This research is foundational in identifying new therapeutic agents and understanding their mechanisms of action.

Molecular Docking and Biological Potentials

The application of molecular docking studies to ethyl 2-[(3-chlorobenzoyl)amino]benzoate derivatives aids in predicting their interaction with biological targets. This computational approach is essential for the rational design of drugs with high specificity and efficacy. Research findings in this area can lead to the discovery of compounds with significant antioxidant, anti-inflammatory, and other therapeutic activities (Borik & Hussein, 2021).

properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPLPKSUDYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chlorobenzamido)benzoate

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